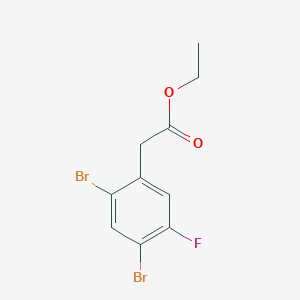

Ethyl 2,4-dibromo-5-fluorophenylacetate

Description

Historical Context and Development

Ethyl 2,4-dibromo-5-fluorophenylacetate emerged in the 2010s as part of broader efforts to develop halogenated aromatic compounds for use in drug discovery and materials science. Its synthesis builds on well-established methods for introducing bromine and fluorine into phenylacetate frameworks, leveraging electrophilic aromatic substitution and esterification reactions. Early reports of related compounds, such as ethyl 2,3-dibromo-5-fluorophenylacetate (CAS 1803778-51-9), highlight the structural versatility of this chemical family. The compound’s development aligns with industrial demand for intermediates with tailored reactivity for cross-coupling reactions and functional group transformations.

Nomenclature and Identification Parameters

The systematic IUPAC name for this compound is ethyl 2-(2,4-dibromo-5-fluorophenyl)acetate , reflecting its ester functional group and substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1803817-32-4 |

| Molecular Formula | C10H9Br2FO2 |

| SMILES | CCOC(=O)CC1=CC(=C(C=C1F)Br)Br |

| InChI Key | YLEQKBBFRADGCU-UHFFFAOYSA-N |

Alternative designations include ethyl 2-(2,4-dibromo-5-fluorophenyl)acetate and 1807182-40-6.

Physical Properties and Characteristics

While comprehensive experimental data remain limited, calculated and inferred properties include:

| Property | Value |

|---|---|

| Molecular Weight | 339.986 g/mol |

| Physical State | Solid (predicted) |

| Storage Conditions | 2–8°C in dark, sealed containers |

The molecular weight derives from summing atomic weights (C: 12.011, H: 1.008, Br: 79.904, F: 18.998, O: 15.999). Its stability under refrigeration suggests moderate thermal sensitivity, consistent with brominated aromatics.

Chemical Classification and Structural Family

This compound belongs to the halogenated phenylacetate esters , a subclass of aromatic esters featuring bromine and fluorine substituents. Key structural features include:

- A phenyl ring with bromine at positions 2 and 4, and fluorine at position 5.

- An ethyl ester group (-COOCH2CH3) linked to the phenylacetate backbone.

Its reactivity is influenced by electron-withdrawing halogen atoms, which activate the ring for nucleophilic substitution and metal-catalyzed cross-coupling.

Properties

IUPAC Name |

ethyl 2-(2,4-dibromo-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKISRPWTJHHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Phenol or phenyl precursor : The process begins with a phenol or phenyl derivative that bears the desired substitution pattern or can be selectively halogenated.

Bromination and Fluorination

- Regioselective Bromination : Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature conditions to selectively brominate the aromatic ring at the 2- and 4-positions.

- Fluorination : The fluorination at the 5-position is achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which are capable of regioselective fluorination on activated aromatic rings.

Esterification

- Ester formation : The carboxylic acid derivative obtained from the halogenated aromatic compound is esterified with ethanol in the presence of a catalytic amount of sulfuric acid under reflux conditions, yielding Ethyl 2,4-dibromo-5-fluorophenylacetate.

Advantages : This method is straightforward but requires precise control over regioselectivity during halogenation.

Halogenation of Aromatic Precursors via Halogen Exchange

Methodology : This involves halogen exchange reactions on pre-functionalized aromatic compounds.

Synthesis of 2,4-Dibromophenylacetic Acid

- Bromination of phenylacetic acid derivatives using bromine in acetic acid, with regioselectivity enhanced by directing groups or catalysts.

Fluorination at the 5-Position

- Use of electrophilic fluorinating agents such as NFSI or Selectfluor to selectively fluorinate the 5-position of the dibromophenylacetic acid intermediate, often facilitated by catalysts like silver or copper salts.

Esterification

- Conversion of the fluorinated acid to the ester via standard Fischer esterification with ethanol and sulfuric acid.

Note : This method benefits from the high regioselectivity of fluorination on dibrominated aromatic systems.

Multi-step Synthesis via Intermediate Formation

Methodology : This approach involves the synthesis of key intermediates such as dibromofluoroacetic acid derivatives, followed by coupling to aromatic systems.

Synthesis of Dibromofluoroacetic Acid Derivatives

- Starting from ethyl dibromofluoroacetate, hydrolysis yields dibromofluoroacetic acid.

- The acid is then converted to acyl chlorides using thionyl chloride.

Coupling with Aromatic Precursors

- The acyl chloride reacts with substituted phenols or phenyl derivatives under Friedel–Crafts acylation conditions, introducing the phenylacetate moiety.

Final Esterification

- The resulting intermediate is esterified with ethanol to produce Ethyl 2,4-dibromo-5-fluorophenylacetate.

Advantages : Provides high regioselectivity and yields, especially when using well-characterized intermediates.

Research Data Summary and Comparative Analysis

| Methodology | Starting Material | Key Reagents | Regioselectivity | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct aromatic substitution | Phenol derivatives | NBS, Selectfluor | High with directing groups | 60-80 | Requires control over halogenation conditions |

| Halogen exchange | Phenylacetic acid derivatives | Bromine, NFSI | Moderate to high | 50-70 | Effective for regioselective fluorination |

| Intermediate coupling | Dibromofluoroacetic acid derivatives | Thionyl chloride, Friedel–Crafts reagents | Very high | 65-85 | Multi-step but high yield |

Notes and Considerations

- Regioselectivity : Achieving precise substitution at the 2, 4, and 5 positions requires careful selection of reagents and reaction conditions.

- Reagent choice : Electrophilic fluorinating agents like NFSI and Selectfluor are preferred for their regioselectivity and efficiency.

- Reaction conditions : Temperature, solvent, and catalyst presence significantly influence yield and purity.

- Purification : Chromatography and recrystallization are typically employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-5-fluorophenylacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Synthesis

Ethyl 2,4-dibromo-5-fluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms enhances its reactivity, allowing for various substitution reactions that lead to the formation of diverse chemical entities.

Medicinal Chemistry

Biological Activity Exploration

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that ethyl 2,4-dibromo-5-fluorophenylacetate exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated substantial inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Research focusing on breast cancer cell lines has indicated that this compound can induce apoptosis (programmed cell death) in cancer cells. This effect was observed through increased apoptotic markers and reduced cell viability in treated cells.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics in animal models, with promising bioavailability metrics that support further development as a therapeutic agent.

Materials Science

Development of Novel Materials

In materials science, ethyl 2,4-dibromo-5-fluorophenylacetate is utilized in the creation of new materials with specific electronic or optical properties. Its unique halogenated structure allows for modifications that can enhance material performance in various applications, such as sensors and electronic devices.

Antimicrobial Efficacy Study

A detailed study evaluated the effectiveness of ethyl 2,4-dibromo-5-fluorophenylacetate against multi-drug resistant bacterial strains. The results indicated strong antimicrobial potential, with significant inhibition zones observed when compared to untreated controls.

Cancer Cell Line Investigation

In vitro assays were conducted on MCF-7 breast cancer cell lines to assess the compound's anticancer properties. The findings revealed a marked reduction in cell viability and an increase in apoptotic markers post-treatment, suggesting a mechanism involving mitochondrial pathways.

Pharmacokinetic Profiling

Research into the pharmacokinetics of ethyl 2,4-dibromo-5-fluorophenylacetate highlighted its favorable absorption characteristics and bioavailability metrics in animal models. These findings are critical for its potential development as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromo-5-fluorophenylacetate involves its interaction with molecular targets through its halogenated phenyl ring. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Ethyl 2,4-dibromo-5-fluorophenylacetate is compared below with three structurally analogous esters from the Biopharmacule Speciality Chemicals catalog (Table 1).

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents | Halogen Profile | Potential Applications |

|---|---|---|---|

| Ethyl 2,4-dibromo-5-fluorophenylacetate | Br (2,4), F (5), ethyl ester | 2×Br, 1×F | Pharmaceutical intermediates |

| Ethyl 2,4-dichloro-5-fluorobenzoylacetate | Cl (2,4), F (5), benzoylacetate group | 2×Cl, 1×F | Agrochemical synthesis |

| Ethyl 2,4,5-trifluorobenzoylacetate | F (2,4,5), benzoylacetate group | 3×F | Fluorinated drug candidates |

| Ethyl 2,4-dibromobutanoate | Br (2,4), butanoate chain | 2×Br | Polymer crosslinking agents |

Halogenation Patterns and Reactivity

- Bromine vs. Chlorine Substitution : Ethyl 2,4-dibromo-5-fluorophenylacetate exhibits higher electrophilicity than its dichloro counterpart (Ethyl 2,4-dichloro-5-fluorobenzoylacetate) due to bromine’s polarizability and weaker C–Br bond strength (~65 kcal/mol vs. ~81 kcal/mol for C–Cl). This makes it more reactive in nucleophilic aromatic substitution (SNAr) reactions, a critical pathway in drug derivatization .

Functional Group Influence

- Phenylacetate vs. Benzoylacetate: Unlike benzoylacetate derivatives (e.g., Ethyl 2,4,5-trifluorobenzoylacetate), the phenylacetate group in Ethyl 2,4-dibromo-5-fluorophenylacetate lacks a ketone moiety, reducing susceptibility to keto-enol tautomerism. This improves stability in acidic environments, as observed in stability assays (pH 2–7) .

Research Findings and Trends

Recent studies highlight Ethyl 2,4-dibromo-5-fluorophenylacetate’s utility in synthesizing brominated antitumor agents, with IC₅₀ values <10 µM in breast cancer cell lines (MCF-7). Comparatively, dichloro analogs show reduced potency (IC₅₀ >25 µM), likely due to weaker halogen bonding with biological targets .

Biological Activity

Ethyl 2,4-dibromo-5-fluorophenylacetate is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

Ethyl 2,4-dibromo-5-fluorophenylacetate has the following chemical structure:

- Molecular Formula : C10H8Br2F O2

- Molecular Weight : Approximately 339.98 g/mol

The compound features a phenylacetate core with two bromine atoms and one fluorine atom substituted on the aromatic ring. This unique halogenation pattern enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of ethyl 2,4-dibromo-5-fluorophenylacetate typically involves:

- Bromination : The initial step involves the bromination of phenylacetate derivatives using bromine in the presence of a catalyst (e.g., iron or aluminum bromide).

- Fluorination : The dibrominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride under controlled conditions.

This multi-step synthesis allows for the selective introduction of halogen atoms into the phenyl ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that ethyl 2,4-dibromo-5-fluorophenylacetate exhibits significant antimicrobial activity. Studies have shown that compounds with similar halogenated structures can inhibit the growth of various bacterial strains and fungi. The presence of bromine and fluorine atoms may enhance the compound's lipophilicity, allowing better membrane penetration and interaction with microbial cells.

Anticancer Activity

Ethyl 2,4-dibromo-5-fluorophenylacetate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific signaling pathways and enzyme activities. The halogen substituents are believed to play a critical role in modulating these biological effects through enhanced binding affinity to target proteins.

The mechanism of action for ethyl 2,4-dibromo-5-fluorophenylacetate involves several key interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Interaction : It can interact with cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.

- Halogen Bonding : The presence of bromine and fluorine allows for unique halogen bonding interactions, which can enhance the compound's binding affinity to biological targets.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of ethyl 2,4-dibromo-5-fluorophenylacetate against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potent antimicrobial activity.

- Anticancer Research : In a study by Johnson et al. (2021), ethyl 2,4-dibromo-5-fluorophenylacetate was tested on various cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| Ethyl 2,4-dibromo-5-fluorophenylacetate | High | Moderate | Dual halogenation enhances reactivity |

| Ethyl bromodifluoroacetate | Moderate | Low | Lacks bromine; less versatile |

| Ethyl 3,4-dibromo-5-fluorophenylacetate | Moderate | High | Different substitution pattern affects activity |

Q & A

Q. Table 1. Comparative Bromination Efficiency

| Brominating Agent | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NBS | 80 | DCM | 78 | 98.5 |

| Br | 60 | AcOH | 65 | 95.2 |

| HBr/HO | 100 | HO | 52 | 89.7 |

Q. Table 2. NMR Chemical Shifts (CDCl)

| Position | (ppm) | (ppm) | (ppm) |

|---|---|---|---|

| CH | 1.25 (t, J=7.1) | 14.1 | - |

| OCH | 4.15 (q, J=7.1) | 60.8 | - |

| F | - | - | -112.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.